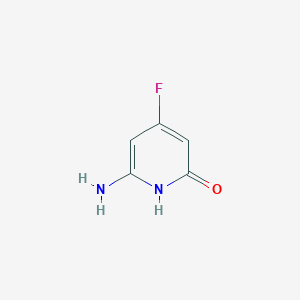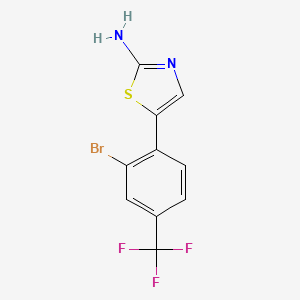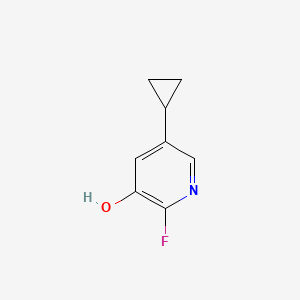
5-Cyclopropyl-2-fluoro-3-hydroxypyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Cyclopropyl-2-fluoro-3-hydroxypyridine is a fluorinated pyridine derivative Pyridine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropyl-2-fluoro-3-hydroxypyridine can be achieved through several methods. One common approach involves the fluorination of pyridine derivatives. For example, 3-Hydroxy-2-fluoropyridine can be prepared from 2-amino-3-hydroxypyridine by diazotization with sodium nitrite in hydrofluoroboric acid solution . This intermediate can then be further modified to introduce the cyclopropyl group.
Industrial Production Methods
Industrial production methods for fluorinated pyridines often involve large-scale fluorination reactions using reagents such as aluminum fluoride and copper fluoride at high temperatures (450–500°C) . These methods are designed to maximize yield and purity while minimizing costs and environmental impact.
化学反応の分析
Types of Reactions
5-Cyclopropyl-2-fluoro-3-hydroxypyridine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to remove the fluorine atom.
Substitution: The fluorine atom can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 5-Cyclopropyl-2-fluoro-3-pyridone, while nucleophilic substitution can produce various substituted pyridines.
科学的研究の応用
5-Cyclopropyl-2-fluoro-3-hydroxypyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s fluorinated nature makes it useful in studying enzyme interactions and metabolic pathways.
Medicine: Fluorinated pyridines are often explored for their potential as pharmaceutical agents due to their enhanced stability and bioactivity.
Industry: The compound can be used in the development of new materials with unique properties, such as increased resistance to degradation.
作用機序
The mechanism of action of 5-Cyclopropyl-2-fluoro-3-hydroxypyridine involves its interaction with specific molecular targets. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity and binding affinity to enzymes and receptors. This can lead to the modulation of biological pathways and the inhibition or activation of specific targets.
類似化合物との比較
Similar Compounds
2-Fluoro-3-hydroxypyridine: Lacks the cyclopropyl group, making it less sterically hindered.
3-Fluoro-2-hydroxypyridine: Similar structure but with different positioning of the fluorine and hydroxyl groups.
5-Cyclopropyl-2-hydroxypyridine: Lacks the fluorine atom, resulting in different electronic properties.
Uniqueness
5-Cyclopropyl-2-fluoro-3-hydroxypyridine is unique due to the combination of the cyclopropyl group and the fluorine atom. This combination imparts distinct steric and electronic properties, enhancing its potential for various applications in research and industry.
特性
分子式 |
C8H8FNO |
|---|---|
分子量 |
153.15 g/mol |
IUPAC名 |
5-cyclopropyl-2-fluoropyridin-3-ol |
InChI |
InChI=1S/C8H8FNO/c9-8-7(11)3-6(4-10-8)5-1-2-5/h3-5,11H,1-2H2 |
InChIキー |
HPZZZHGFQQREHN-UHFFFAOYSA-N |
正規SMILES |
C1CC1C2=CC(=C(N=C2)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


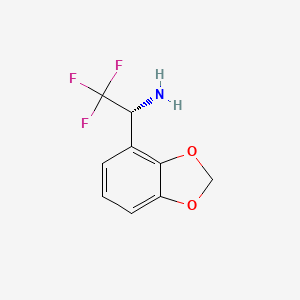
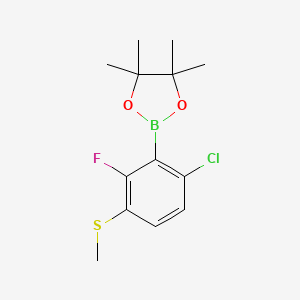

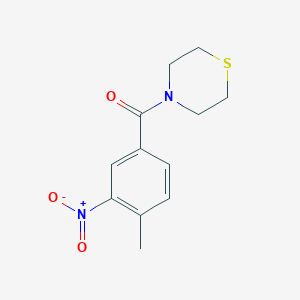
![3-(Dimethylamino)-1-[4-methyl-2-(methylamino)-1,3-thiazol-5-yl]prop-2-en-1-one](/img/structure/B14027302.png)

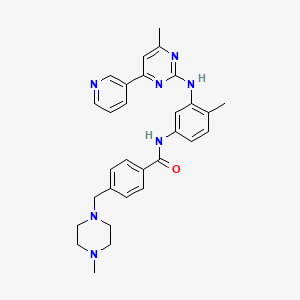
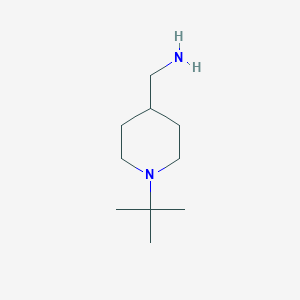
![tert-Butyl (8-azabicyclo[3.2.1]octan-2-ylmethyl)carbamate](/img/structure/B14027349.png)

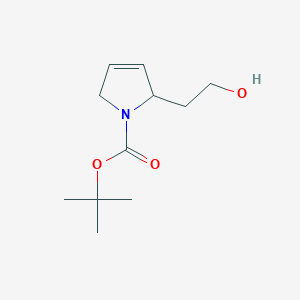
![4',6-Dimethyl-[1,1'-biphenyl]-3-ol](/img/structure/B14027361.png)
